c-ABL-IN-3 Structural Distinction from ATP-Site c-Abl Inhibitors: Pyrimidine Core with Trifluoromethoxyphenyl Substituent
c-ABL-IN-3 contains a distinctive pyrimidinone core coupled with a trifluoromethoxyphenyl carboxamide moiety . This chemotype differs fundamentally from the phenylaminopyrimidine scaffold of imatinib and nilotinib, the aminothiazole carboxamide core of dasatinib, the quinolinecarbonitrile scaffold of bosutinib, and the imidazo[1,2-b]pyridazine core of ponatinib [1]. The trifluoromethoxy (OCF₃) substituent is a notable structural feature not present in any FDA-approved Abl kinase inhibitor, potentially conferring distinct physicochemical properties and target-binding interactions [2].
| Evidence Dimension | Core chemical scaffold |
|---|---|
| Target Compound Data | Pyrimidinone core with trifluoromethoxyphenyl carboxamide (C₁₇H₁₁F₃N₄O₃) |
| Comparator Or Baseline | Imatinib: phenylaminopyrimidine; Dasatinib: aminothiazole carboxamide; Ponatinib: imidazo[1,2-b]pyridazine; Asciminib: pyrazolopyridine (allosteric) |
| Quantified Difference | Scaffold divergence; OCF₃ group absent in FDA-approved Abl inhibitors |
| Conditions | Structural analysis from disclosed chemical structure and patent classification |
Why This Matters
Scaffold novelty and OCF₃ substitution may confer altered binding kinetics or selectivity profiles relative to established c-Abl inhibitor chemotypes, a key consideration for chemical probe selection and structure-activity relationship studies.
- [1] Hantschel O, Rix U, Superti-Furga G. Target spectrum of the BCR-ABL inhibitors imatinib, nilotinib and dasatinib. Leuk Lymphoma. 2008;49(4):615-619. View Source
- [2] Desogus A, Schenone S, Brullo C, et al. Bcr-Abl tyrosine kinase inhibitors: a patent review. Expert Opin Ther Pat. 2015;25(4):397-412. View Source
